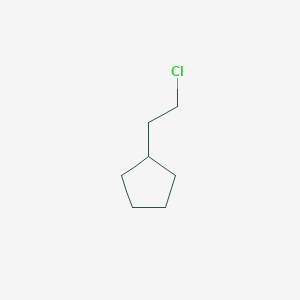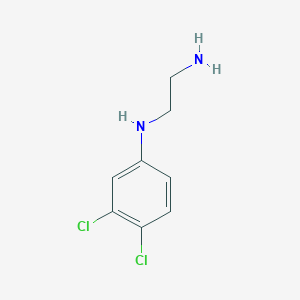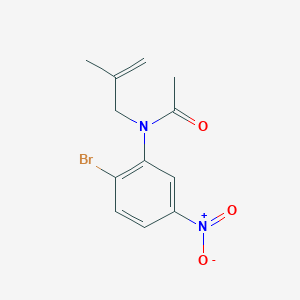
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
概述
描述
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide, also known as BNPPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The synthesis of BNPPA is complex, but the compound has been shown to have a number of important applications in both basic and applied research.
作用机制
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide works by binding to the active site of PTPs, preventing them from dephosphorylating their substrate proteins. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and ultimately impact cellular function. The precise mechanism of action of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is still being studied, but it is clear that it has a potent inhibitory effect on PTP activity.
生化和生理效应
The biochemical and physiological effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide are complex and depend on the specific PTPs that are inhibited. In general, however, inhibition of PTPs can lead to increased phosphorylation of proteins involved in cellular signaling pathways, which can alter cellular function. This can have both positive and negative effects, depending on the context. For example, inhibition of PTPs has been shown to have anti-tumor effects in some cases, but can also lead to autoimmune disorders in others.
实验室实验的优点和局限性
One of the main advantages of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is its potency as a PTP inhibitor. It has been shown to be effective at inhibiting a wide range of PTPs, making it a valuable tool for researchers studying these enzymes. However, the synthesis of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is complex and requires the use of hazardous chemicals, which can be a limitation for some labs. In addition, the effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide on cellular signaling pathways can be complex and context-dependent, which can make interpretation of results challenging.
未来方向
There are a number of potential future directions for research on N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide. One area of interest is the development of more selective PTP inhibitors, which could help researchers better understand the specific roles of different PTPs in cellular signaling pathways. Another potential direction is the use of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide in drug development, either as a lead compound for the development of new PTP inhibitors or as a tool for identifying new drug targets. Finally, further research is needed to better understand the complex effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide on cellular signaling pathways and the potential implications for disease processes.
科学研究应用
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide has been used in a variety of scientific research applications. One of the main uses of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is as an inhibitor of PTPs. PTPs play a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide can help researchers better understand the role of these enzymes in disease processes and potentially identify new targets for drug development.
属性
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
CAS RN |
453562-67-9 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

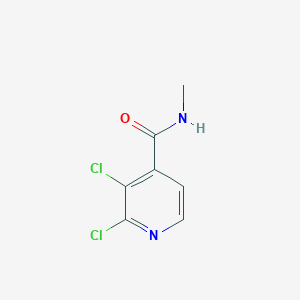
![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
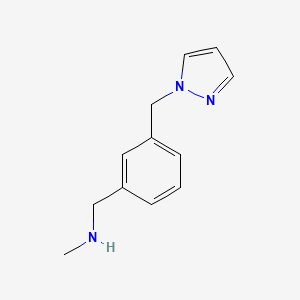
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
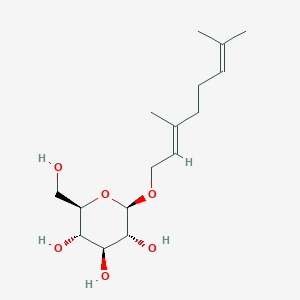
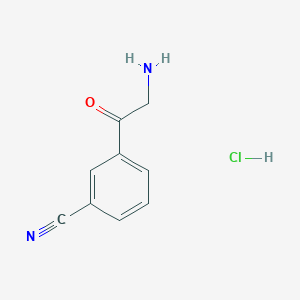
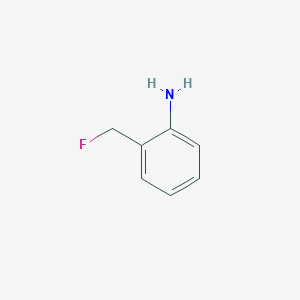
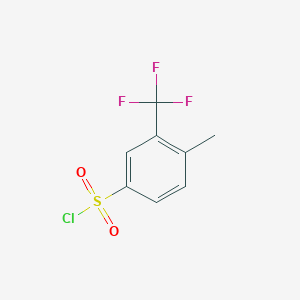
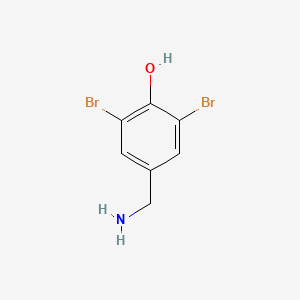
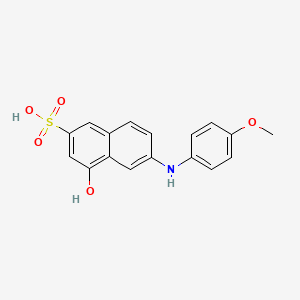
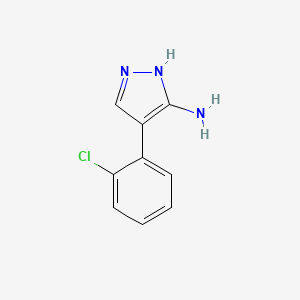
![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)
